molecular formula C17H24N2O3S B2841464 N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034236-30-9

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2841464
CAS No.: 2034236-30-9
M. Wt: 336.45
InChI Key: IAMZKPWTTRESJX-UHFFFAOYSA-N
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Description

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound characterized by its unique structural components. This compound features a methoxytetrahydrothiopyran ring, a phenylethyl group, and an oxalamide moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:

    Formation of the Methoxytetrahydrothiopyran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenylethyl Group: This can be achieved through nucleophilic substitution reactions where the phenylethyl group is introduced to the intermediate compound.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride or oxalic acid derivatives under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxytetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)urea
  • N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)carbamate

Uniqueness

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is unique due to its oxalamide moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-13(14-6-4-3-5-7-14)19-16(21)15(20)18-12-17(22-2)8-10-23-11-9-17/h3-7,13H,8-12H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMZKPWTTRESJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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